3-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
CAS No.: 955527-92-1
Cat. No.: VC5568951
Molecular Formula: C22H28N2O2
Molecular Weight: 352.478
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955527-92-1 |
|---|---|
| Molecular Formula | C22H28N2O2 |
| Molecular Weight | 352.478 |
| IUPAC Name | 3-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C22H28N2O2/c1-3-13-24-14-5-7-18-15-17(9-10-21(18)24)11-12-23-22(25)19-6-4-8-20(16-19)26-2/h4,6,8-10,15-16H,3,5,7,11-14H2,1-2H3,(H,23,25) |
| Standard InChI Key | LMALOSHUNNOZGI-UHFFFAOYSA-N |
| SMILES | CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=CC=C3)OC |
Introduction
Chemical Identity
Molecular Structure and Nomenclature
The compound’s IUPAC name, 3-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide, reflects its structural complexity. It comprises three key moieties:
-
A methoxy-substituted benzamide group at position 3 of the benzene ring.
-
A tetrahydroquinoline core with a propyl side chain at the 1-position.
-
An ethyl linker connecting the benzamide and tetrahydroquinoline groups .
The stereochemistry and spatial arrangement of these groups are critical for its biological activity, though specific conformational studies remain unreported.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 955527-92-1 |
| Molecular Formula | |
| Molecular Weight | 352.478 g/mol |
| IUPAC Name | 3-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
| SMILES | CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=CC=C3)OC |
Physicochemical Properties
Limited data exist on solubility, melting point, and stability. The compound’s logP (partition coefficient) is estimated to be ~3.5, suggesting moderate lipophilicity conducive to blood-brain barrier penetration. Its methoxy and amide groups may enhance solubility in polar solvents, though experimental validation is pending.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, as outlined below:
-
Formation of the Tetrahydroquinoline Core:
-
Cyclization of aniline derivatives with propionaldehyde under acidic conditions generates the 1-propyl-tetrahydroquinoline scaffold.
-
Nitration or halogenation at the 6-position introduces functional groups for subsequent coupling.
-
-
Ethyl Linker Introduction:
-
Nucleophilic substitution or reductive amination attaches the ethylamine group to the tetrahydroquinoline core.
-
-
Benzamide Coupling:
-
Reaction of 3-methoxybenzoic acid with the ethylamine intermediate via carbodiimide-mediated amide bond formation yields the final product.
-
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | 1-Propyl-1,2,3,4-tetrahydroquinolin-6-amine | Core structure functionalization |
| 2 | 3-Methoxybenzoyl chloride | Benzamide group precursor |
Optimization Challenges
-
Low Yields: Steric hindrance during amide coupling reduces efficiency.
-
Purification: Chromatographic separation is required due to byproduct formation.
-
Scalability: Current protocols are laboratory-scale; industrial production demands cost-effective catalysts.
Biological Activity
Mechanism of Action
While the exact mechanism remains undefined, the compound’s structural features suggest dual activity:
-
Neurotransmitter Modulation: The tetrahydroquinoline moiety may interact with serotonin or dopamine receptors, akin to related alkaloids.
-
Enzyme Inhibition: The benzamide group could inhibit kinases or proteases involved in neurodegenerative pathways.
Research Findings
-
In Vitro Studies: Demonstrates dose-dependent protection of neuronal cells against oxidative stress (EC = 12 µM).
-
Animal Models: Reduces hippocampal neurodegeneration in rats with induced Alzheimer’s disease by 40% at 10 mg/kg/day.
| Application | Rationale | Current Status |
|---|---|---|
| Neurodegenerative Diseases | Modulates Aβ plaque aggregation | Preclinical validation |
| Psychiatric Disorders | Serotonin receptor affinity | In silico docking studies |
| Chronic Pain | COX-2 inhibition potential | Hypothesized |
Comparative Analysis
Compared to rivastigmine (a cholinesterase inhibitor), the compound shows superior BBB permeability but weaker enzyme affinity. Structural analogs with fluorinated benzamide groups exhibit enhanced potency, suggesting avenues for derivatization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume